4-(Naphthalen-1-yl)but-3-yn-2-one
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Overview
Description
4-(Naphthalen-1-yl)but-3-yn-2-one is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a naphthalene ring attached to a butynone moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-yl)but-3-yn-2-one typically involves the reaction of 1-naphthaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-yl)but-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the butynone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene carboxylic acids or ketones.
Reduction: Formation of naphthalene alkenes or alkanes.
Substitution: Formation of halogenated or aminated naphthalene derivatives.
Scientific Research Applications
4-(Naphthalen-1-yl)but-3-yn-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .
Comparison with Similar Compounds
Similar Compounds
4-(Naphthalen-1-yl)but-3-en-2-one: Similar structure but with a double bond instead of a triple bond.
Naphthalene derivatives: Compounds like naphthalene-1-carboxylic acid and naphthalene-2-ol share the naphthalene core structure.
Uniqueness
4-(Naphthalen-1-yl)but-3-yn-2-one is unique due to its butynone moiety, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives. Its triple bond allows for unique chemical transformations and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
138852-28-5 |
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Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-naphthalen-1-ylbut-3-yn-2-one |
InChI |
InChI=1S/C14H10O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,1H3 |
InChI Key |
NGYUQXVNMCENSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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